(2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid

Vue d'ensemble

Description

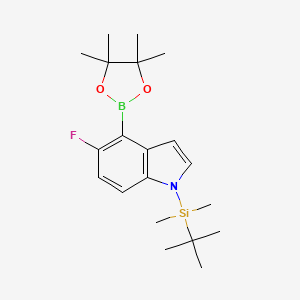

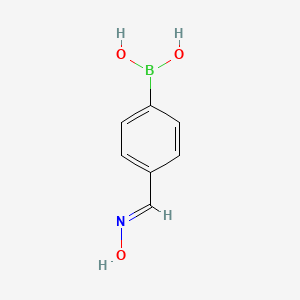

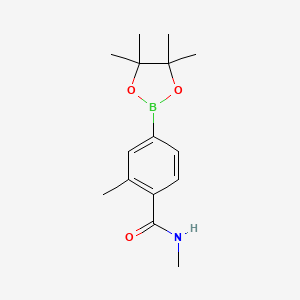

“(2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid” is a type of boronic acid derivative . Boronic acids and their derivatives are of paramount importance to all facets of chemical science .

Molecular Structure Analysis

The molecular structure of boronic acids and their derivatives is unique and versatile . They play an exquisite role in synthetic chemistry .Chemical Reactions Analysis

Boronic acids are involved in various chemical reactions. They are used in Suzuki–Miyaura cross-coupling, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction . Other highly useful transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .Physical And Chemical Properties Analysis

Boronic acids and their derivatives have unique physical and chemical properties . They are generally stable, readily prepared, and environmentally benign .Applications De Recherche Scientifique

Sensing and Detection Applications

Fluorescent Sensing for Saccharides : Naphthalene-based fluorescent boronic acid isomers, including derivatives similar to (2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid, have been utilized for the ratiometric and off-on sensing of saccharides at physiological pH. These compounds show significant changes in fluorescence properties upon binding with carbohydrates, demonstrating potential as sensors for sugar detection (Gao, Zhang, & Wang, 2005).

Fluorescent Sensor for Bacterial Recognition : Boronic acid-based fluorescent sensors have been used for rapid bacterial recognition. A study demonstrated the use of a similar compound, (3-(5-(dimethylamino) naphthalene-1-sulfonamide) phenyl) boronic acid (DNSBA), as a sensor for Escherichia coli, showing that fluorescence intensity increased in a dose-dependent manner with bacterial cell numbers (Amin & Elfeky, 2013).

Fluoride Ion Sensing : Pyridinium boranes, closely related to the compound , have been used for colorimetric turn-on sensing of fluoride ions. These compounds exhibit significant changes in fluorescence upon fluoride binding, making them useful for fluoride ion detection (Wade & Gabbaï, 2009).

Detection of Biological Active Substances : Boronic acids have been utilized in the development of fluorescent sensors for the detection of biological active substances, including carbohydrates, dopamine, and various ions. This research highlights the importance of boronic acids, similar to this compound, in the field of biological sensing and diagnosis (Huang et al., 2012).

Chemical Synthesis and Organic Chemistry

Macrocyclic Chemistry : In macrocyclic chemistry, boronic esters derived from aryl boronic acids, like the compound , are described as useful components in the synthesis of complex macrocyclic structures. These compounds play a significant role in the design and creation of new molecular architectures (Fárfan et al., 1999).

Synthesis of Fluorinated Dyes : Boron-dipyrromethene (BODIPY) dyes, incorporating fluorophenyl groups akin to the structure of the compound , have been developed for surface analysis. These dyes demonstrate enhanced photostability and are used in fluorescence-based analysis and labeling techniques (Hecht et al., 2013).

Safety and Hazards

Orientations Futures

The future of boronic acids and their derivatives is promising. The development of new synthesis methods and applications in various fields is ongoing . The discovery of a protease inhibitor underscores the usefulness of the approach . The use of boronic acids in approved drugs, e.g., vaborbactam or bortezomib, is increasing .

Mécanisme D'action

Target of Action

The primary target of (2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction , which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction is a key biochemical pathway that allows for the formation of carbon–carbon bonds, which are fundamental in organic chemistry .

Pharmacokinetics

Boronic acids and their esters, including this compound, are known to be only marginally stable in water . This suggests that the compound’s bioavailability may be influenced by its stability in aqueous environments .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the synthesis of complex organic compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of water . For instance, the rate of hydrolysis of boronic pinacol esters, which includes this compound, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Propriétés

IUPAC Name |

[2-[(dimethylamino)methyl]-5-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BFNO2/c1-12(2)6-7-3-4-8(11)5-9(7)10(13)14/h3-5,13-14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQHDVIHVSXLQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)CN(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

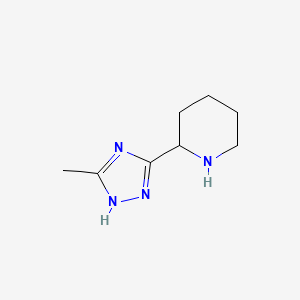

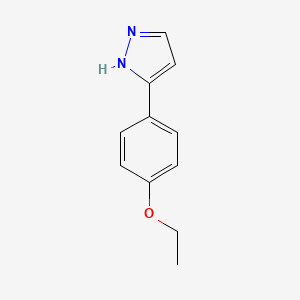

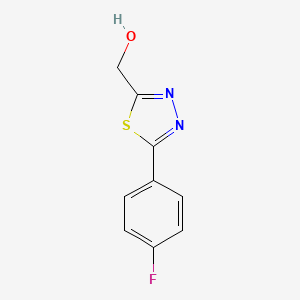

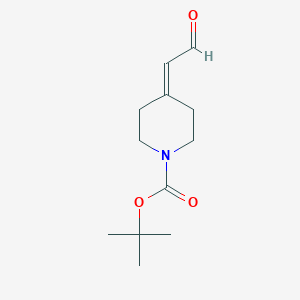

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Aminopyridin-2-yl)(cyclohexyl)amino]ethanol](/img/structure/B1398902.png)

![2-Chloro-6-[4-(trifluoromethyl)-phenyl]nicotinonitrile](/img/structure/B1398905.png)